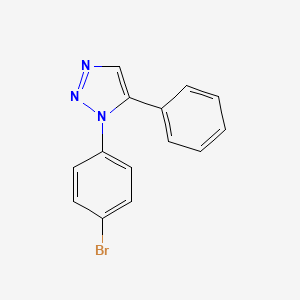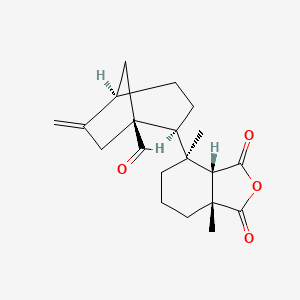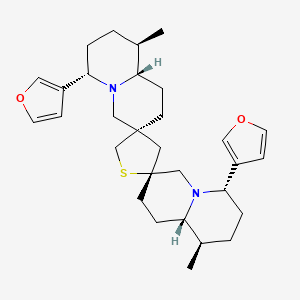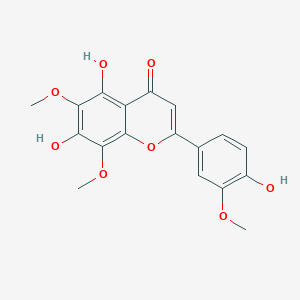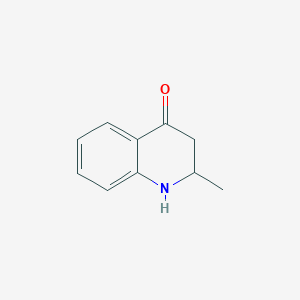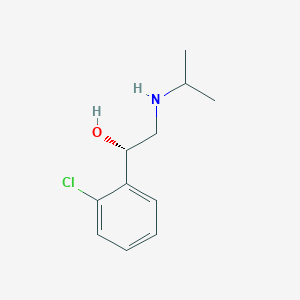
D-Clorprenaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-clorprenaline is a 1-(2-chlorophenyl)-2-isopropylaminoethanol that has (S)-configuration. It is an enantiomer of a (R)-clorprenaline.
Applications De Recherche Scientifique
Stability and Degradation Products Analysis :
- Clorprenaline hydrochloride, used in bronchial asthma treatment, has its stability and degradation products analyzed under various conditions. The study identified and characterized degradation products by LC–MS/MS, contributing to understanding the drug's stability behavior (Prajapati & Kothari, 2019).
Rapid Detection in Animal Samples :
- A lateral-flow assay was developed for rapid quantitative detection of clorprenaline residue in swine urine. This method is important for monitoring and controlling clorprenaline levels in livestock (Peng et al., 2014).
Metabolite Detection and Analysis :
- The major metabolites of clorprenaline in swine urine were identified using ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC/Q-TOF MS), elucidating the metabolic pathways of the drug in animals (Bi et al., 2015).
Development of Detection Assays :
- An immunochromatographic assay was developed for the detection of clorprenaline in pig urine, showing its utility in analyzing CLP residue in animal samples (Jiang et al., 2018).
Kinetic Study of Reactive Extraction :
- A study on the kinetic aspects of reactive extraction of clorprenaline enantiomers was conducted, which is significant for understanding the separation and extraction processes of the drug (Xu et al., 2018).
Ion Selective Electrode Development :
- Research was conducted to develop a coated carbon PVC membrane clorprenaline hydrochloride ion-selective electrode. This novel method advances the determination of clorprenaline in various samples (Xin-tia, 2015).
Quantitative Detection of β2-Adrenergic Agonists :
- A fluorescence quenching-based immunochromatographic assay was developed for detecting β2-adrenergic agonists including clorprenaline, enhancing the method of detecting these substances in biological samples (Zhang et al., 2016).
Propriétés
Numéro CAS |
29261-25-4 |
|---|---|
Formule moléculaire |
C11H16ClNO |
Poids moléculaire |
213.7 g/mol |
Nom IUPAC |
(1S)-1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol |
InChI |
InChI=1S/C11H16ClNO/c1-8(2)13-7-11(14)9-5-3-4-6-10(9)12/h3-6,8,11,13-14H,7H2,1-2H3/t11-/m1/s1 |
Clé InChI |
SSMSBSWKLKKXGG-LLVKDONJSA-N |
SMILES isomérique |
CC(C)NC[C@H](C1=CC=CC=C1Cl)O |
SMILES |
CC(C)NCC(C1=CC=CC=C1Cl)O |
SMILES canonique |
CC(C)NCC(C1=CC=CC=C1Cl)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


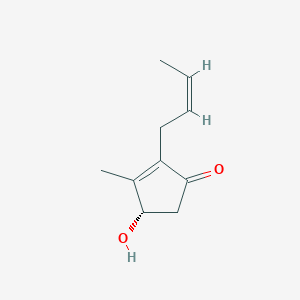

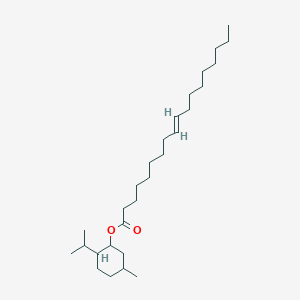
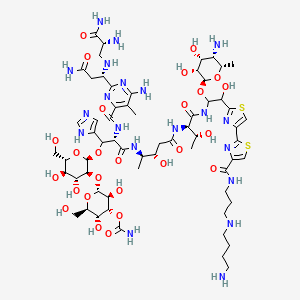
![(1R,2R,3S,5S,6S)-3-amino-2-[(2R,3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-5-methoxy-6-(methylamino)cyclohexan-1-ol](/img/structure/B1252848.png)

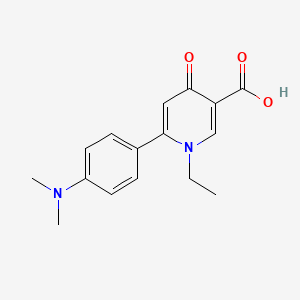
![Bicyclo[2.2.2]octane-2,5-dione](/img/structure/B1252851.png)

